molecular formula C7H4ClFN2 B12971130 6-Chloro-2-fluoro-1H-benzo[d]imidazole

6-Chloro-2-fluoro-1H-benzo[d]imidazole

Cat. No.: B12971130
M. Wt: 170.57 g/mol
InChI Key: WTGBLJDAJZKDJB-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Benzimidazole (B57391) Chemistry

The benzimidazole scaffold, a fusion of benzene (B151609) and imidazole (B134444) rings, is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. nih.govrsc.orgmdpi.comresearchgate.netresearchgate.net The introduction of halogen atoms, such as chlorine and fluorine, into the benzimidazole framework gives rise to halogenated benzimidazoles, a class of compounds that has garnered considerable attention for its unique physicochemical properties and diverse pharmacological activities. nih.govnih.gov

The presence of a chlorine atom at the 6-position and a fluorine atom at the 2-position of the benzimidazole ring, as seen in 6-Chloro-2-fluoro-1H-benzo[d]imidazole, imparts specific characteristics to the molecule. The electron-withdrawing nature of both chlorine and fluorine can significantly influence the electron density distribution within the heterocyclic system, thereby affecting its reactivity, binding interactions with biological targets, and metabolic stability. nih.govresearchgate.net The strategic placement of these halogens can lead to enhanced biological activity compared to their non-halogenated counterparts. nih.gov

Significance in Pharmaceutical and Chemical Research

The significance of this compound in research stems from the established importance of halogenated benzimidazoles in drug discovery. Benzimidazole derivatives have demonstrated a wide array of pharmacological effects, including antimicrobial, anticancer, and antiparasitic activities. nih.govrsc.orgresearchgate.netresearchgate.net The incorporation of halogens can potentiate these activities. For instance, studies on related compounds have shown that fluorinated benzimidazoles can exhibit potent antibacterial and antifungal properties. acgpubs.org

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, its structural similarity to other biologically active halogenated benzimidazoles suggests its potential as a valuable building block in the synthesis of novel therapeutic agents. The synthesis of related N-substituted 6-chloro-1H-benzimidazole derivatives has been explored for their potential as antimicrobial and anticancer agents. nih.govrsc.org Furthermore, the synthesis of the closely related 2-(chloromethyl)-6-fluoro-1H-benzo[d]imidazole has been reported, indicating the feasibility of accessing this chemical scaffold for further investigation. chemicalbook.combldpharm.com

Below is a table summarizing the basic properties of this compound:

PropertyValueSource
Molecular Formula C₇H₄ClFN₂ nih.gov
Molecular Weight 170.57 g/mol nih.gov
CAS Number 130923682 nih.gov

Research Gaps and Future Perspectives for this compound

Despite the promising context provided by the broader class of halogenated benzimidazoles, there are significant research gaps specifically concerning this compound. The current body of scientific literature lacks detailed studies on its:

Synthesis: While synthetic routes to similar compounds exist, a dedicated and optimized synthesis for this compound has not been widely reported. The development of an efficient and scalable synthetic method is a crucial first step for enabling further research.

Detailed Research Findings: There is a scarcity of published data on the specific biological activities of this compound. Comprehensive screening against various biological targets is needed to uncover its potential therapeutic applications.

Pharmacological Profile: In-depth studies to elucidate its mechanism of action, structure-activity relationships (SAR), and metabolic fate are essential for its development as a potential drug candidate.

The future for this compound research appears promising and warrants further exploration. Key future perspectives include:

Systematic Biological Evaluation: A thorough investigation of its antimicrobial, anticancer, antiviral, and other potential pharmacological activities is a primary area for future research.

Lead Optimization: Should initial screenings reveal significant biological activity, the compound could serve as a lead structure for the design and synthesis of more potent and selective derivatives.

Material Science Applications: Beyond pharmaceuticals, the unique electronic properties imparted by the halogen substituents could make this compound a candidate for investigation in materials science, for example, in the development of novel organic electronic materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H4ClFN2

Molecular Weight

170.57 g/mol

IUPAC Name

6-chloro-2-fluoro-1H-benzimidazole

InChI

InChI=1S/C7H4ClFN2/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,(H,10,11)

InChI Key

WTGBLJDAJZKDJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=N2)F

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization of 6 Chloro 2 Fluoro 1h Benzo D Imidazole Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 6-chloro-2-fluoro-1H-benzo[d]imidazole, ¹H, ¹³C, and ¹⁹F NMR would provide definitive information regarding its atomic connectivity and electronic environment.

The ¹H-NMR spectrum is crucial for identifying the number and arrangement of protons in a molecule. In a typical deuterated solvent like DMSO-d₆, the spectrum of a benzimidazole (B57391) analogue features distinct signals for the N-H proton and the aromatic protons. rsc.org

For the this compound structure, the following proton signals are expected:

N-H Proton: A broad singlet is anticipated in the downfield region, typically around δ 12.0-13.0 ppm, which is characteristic of the acidic imidazole (B134444) proton. For instance, the N-H proton in 5-chloro-1H-benzo[d]imidazole appears at δ 12.60 ppm. rsc.org

Aromatic Protons: The benzene (B151609) ring of the benzimidazole core will exhibit signals corresponding to the protons at positions 4, 5, and 7. Due to the substitution pattern, these protons would appear as a complex multiplet or as distinct doublets and doublet of doublets.

The proton at C4, adjacent to the chlorine-substituted carbon, would likely appear as a singlet or a doublet with a small coupling constant (e.g., the C4-H in 5-chloro-1H-benzo[d]imidazole is a singlet at δ 7.68 ppm). rsc.org

The protons at C5 and C7 will show signals influenced by their neighboring protons, resulting in multiplets or doublets. rsc.org In related benzimidazoles, these aromatic protons typically resonate between δ 7.10 and δ 7.70 ppm. rsc.orgrsc.org

Table 1: Representative ¹H-NMR Data for Benzimidazole Analogues in DMSO-d₆

Compound N-H Signal (δ ppm) Aromatic Signals (δ ppm) Reference
1H-Benzo[d]imidazole 12.43 (s, 1H) 8.19 (s, 1H, C2H), 7.57 (dd, 2H), 7.17 (m, 2H) rsc.org
5-Chloro-1H-benzo[d]imidazole 12.60 (s, 1H) 8.26 (s, 1H, C2H), 7.68 (s, 1H, C4H), 7.62 (d, 1H), 7.20 (d, 1H) rsc.org

Note: (s) = singlet, (d) = doublet, (dd) = doublet of doublets, (m) = multiplet.

¹³C-NMR spectroscopy provides detailed information about the carbon framework of a molecule. The chemical shifts are highly sensitive to the electronic effects of substituents.

For this compound, the key signals would be:

C2 Carbon: This carbon is directly attached to a fluorine atom and two nitrogen atoms. The strong electronegativity of fluorine and its ability to couple with the ¹³C nucleus will result in a doublet with a large coupling constant (¹JCF). In analogous 2-fluoroalkylbenzimidazoles, the carbon of the CF₂ group appears as a triplet with a J value of ~300 Hz, while a CF₃ group results in a quartet with a J value of ~270 Hz. rsc.org The C2 carbon signal is expected to be significantly downfield.

C6 Carbon: The carbon atom bonded to chlorine (C6) will have its chemical shift influenced by the electron-withdrawing nature of the halogen. In 5-chloro-1H-benzo[d]imidazole, the chlorinated carbon signal is observed, though not explicitly assigned in the provided data. rsc.org

Other Aromatic Carbons: The remaining carbons of the benzimidazole ring system will appear in the typical aromatic region (δ 110-150 ppm). For example, in 5-chloro-1H-benzo[d]imidazole, signals are seen at δ 143.41, 121.96, 120.18, 118.48, 113.01, and 111.55 ppm. rsc.org

Table 2: Representative ¹³C-NMR Data for Benzimidazole Analogues in DMSO-d₆

Compound Aromatic/Heterocyclic Carbon Signals (δ ppm) Reference
1H-Benzo[d]imidazole 141.85, 138.08, 121.63, 115.44 rsc.org
5-Chloro-1H-benzo[d]imidazole 143.41, 121.96, 120.18, 118.48, 113.01, 111.55 rsc.org
2-Ethyl-1H-benzo[d]imidazole 156.05, 141.02, 120.94, 115.38 rsc.org

¹⁹F-NMR is a highly specific technique for characterizing fluorine-containing compounds. For this compound, a single resonance is expected for the fluorine atom at the C2 position. The chemical shift will be indicative of the electronic environment. In related 2-(trifluoromethyl)-1H-benzo[d]imidazole analogues, the ¹⁹F signal appears around δ -60 ppm. rsc.org For 2-(bromodifluoromethyl) derivatives, the signal is around δ -45 ppm. rsc.org For 2-(4-fluorophenyl)-1H-benzo[d]imidazole, the fluorine on the phenyl ring resonates at approximately δ -111 ppm. nih.gov The exact position for the C2-F would need experimental determination but is expected to be in a characteristic region for fluoro-heteroaromatics.

Proton-decoupled ¹⁹F-NMR would simplify the spectrum to a singlet, while coupled spectra could show coupling to nearby protons, although through-space coupling is generally weak over several bonds.

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Key expected vibrational bands for this compound include:

N-H Stretch: A broad absorption band between 3100-3300 cm⁻¹ is characteristic of the N-H stretching vibration in the imidazole ring, often participating in intermolecular hydrogen bonding. rsc.orgresearchgate.net For 5-chloro-1H-benzo[d]imidazole, this band is at 3127 cm⁻¹. rsc.org

C=N and C=C Stretching: Strong absorptions in the 1500-1620 cm⁻¹ region correspond to the C=N and C=C stretching vibrations within the fused aromatic ring system. rsc.orgrsc.org

C-F Stretch: A strong and characteristic absorption band for the C-F stretch is expected in the range of 1150-1260 cm⁻¹. rsc.org

C-Cl Stretch: The C-Cl stretching vibration typically appears as a strong band in the fingerprint region, usually between 700-850 cm⁻¹.

Table 3: Key IR Frequencies (cm⁻¹) for Benzimidazole Analogues

Functional Group Expected Range (cm⁻¹) Example Compound Observed Frequency (cm⁻¹) Reference
N-H Stretch 3100 - 3300 5-Chloro-1H-benzo[d]imidazole 3127 rsc.org
N-H Stretch 3100 - 3300 1H-Benzo[d]imidazole 3112 rsc.org
C=N / C=C Stretch 1500 - 1620 2-Fluoroalkylbenzimidazoles 1592 - 1614 rsc.org

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₇H₄ClFN₂), the calculated molecular weight is approximately 170.57 g/mol .

Molecular Ion Peak (M⁺): The mass spectrum should show a distinct molecular ion peak. Due to the presence of a chlorine atom, this peak will be accompanied by an M+2 peak with an intensity of approximately one-third that of the M⁺ peak, which is characteristic of the natural isotopic abundance of ³⁵Cl and ³⁷Cl. rsc.org

Fragmentation Pattern: Electron impact (EI) or electrospray ionization (ESI) would lead to characteristic fragmentation. Common fragmentation pathways for benzimidazoles involve the loss of small molecules like HCN. For the title compound, fragmentation could involve the loss of HF or Cl radicals, leading to subsequent stable ions. The analysis of 5-chloro-1H-benzo[d]imidazole shows a base peak at m/z 152 (M⁺) and a significant fragment at m/z 125, corresponding to the loss of HCN. rsc.org

X-ray Diffraction Analysis for Solid-State Molecular Geometry

X-ray diffraction analysis of a single crystal provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While no specific crystal structure for this compound has been reported in the searched literature, studies on analogous compounds provide valuable insights.

Molecular Geometry: Benzimidazole derivatives typically feature a planar bicyclic ring system. iucr.orgmdpi.com The bond lengths and angles would be influenced by the electronic effects of the chloro and fluoro substituents.

Intermolecular Interactions: In the solid state, benzimidazole molecules are known to form extensive intermolecular hydrogen bonds via the N-H donor and the imine nitrogen acceptor (N-H···N). mdpi.com This leads to the formation of infinite chains or other supramolecular architectures, which significantly influences the crystal packing and physical properties of the compound. iucr.orgmdpi.com The presence of halogen atoms (Cl and F) could also introduce halogen bonding or other non-covalent interactions, further stabilizing the crystal lattice.

Computational and Theoretical Chemistry Studies of Halogenated Benzimidazole Systems

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental tools for elucidating the electronic structure and predicting the reactivity of molecules like 6-Chloro-2-fluoro-1H-benzo[d]imidazole. DFT studies on related benzimidazole (B57391) systems have successfully optimized molecular geometries, which show good correlation with experimental data from techniques like X-ray crystallography. iucr.orgbohrium.com These calculations are typically performed using various functionals, such as B3LYP or M062X, combined with basis sets like 6-311G or 6-311++G(d,p), to achieve a balance of accuracy and computational efficiency. iucr.orgbohrium.comnih.govresearchgate.net

A key outcome of DFT calculations is the determination of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov A smaller energy gap generally corresponds to higher chemical reactivity. acs.org For instance, in a series of benzimidazole-thiadiazole derivatives, the compound with the lowest energy gap (ΔE = 3.417 eV) was found to be the most reactive and biologically active. acs.org

Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution across the molecule. These maps identify electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions, which are crucial for predicting how the molecule will interact with biological targets or other reagents. bohrium.comresearchgate.net For halogenated benzimidazoles, the electronegative halogen atoms and nitrogen atoms of the imidazole (B134444) ring are typically identified as key reactive sites.

Table 1: Summary of DFT Applications in Benzimidazole Research

Computational Method Parameter Calculated Significance
DFT (e.g., B3LYP/6-311G) Optimized Molecular Geometry Predicts bond lengths and angles, correlating with experimental structures. iucr.orgbohrium.com
FMO Analysis HOMO-LUMO Energy Gap (ΔE) Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity. researchgate.netacs.org
MEP Mapping Electrostatic Potential Surface Identifies nucleophilic and electrophilic sites, predicting intermolecular interactions. bohrium.comresearchgate.net

Molecular Docking and Ligand-Target Interaction Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. This method is instrumental in drug discovery for screening virtual libraries and understanding potential mechanisms of action.

For halogenated benzimidazoles, docking studies have been performed against a variety of biological targets. Although specific docking results for this compound are not prominent in the literature, studies on analogous compounds provide valuable predictive insights. For example, derivatives of 2-(4-fluorophenyl)-1H-benzo[d]imidazole have been docked into the benzodiazepine (B76468) binding site of the GABA-A receptor to explore their potential as positive allosteric modulators. nih.govacs.org Similarly, N-substituted 6-chloro-1H-benzimidazole derivatives were evaluated in silico against dihydrofolate reductase (DHFR), a known target for antimicrobial and anticancer agents. nih.gov In a study on 6-Chloro-2-(4-Aminophenyl)-1H-Benzimidazole, molecular docking against the 3EQA protein yielded a favorable binding energy of -6.50 kcal/mol, suggesting a stable interaction. bohrium.com These studies demonstrate that the benzimidazole scaffold, modified with halogens, can effectively fit into the binding cavities of diverse biological targets.

Table 2: Examples of Molecular Docking Studies on Benzimidazole Derivatives

Benzimidazole Derivative Biological Target Docking Score / Binding Energy Reference
2-(4-fluorophenyl)-6-methyl-1H-benzo[d]imidazole GABA-A Receptor (α1/γ2 interface) pKi = 5.5 acs.org
6-Chloro-2-(4-Aminophenyl)-1H-Benzimidazole 3EQA Protein -6.50 kcal/mol bohrium.com
Benzimidazole-triazole hybrids DNA Gyrase B -9.8 to -6.4 kcal/mol nih.gov

Docking simulations not only predict binding affinity but also reveal the specific molecular interactions that stabilize the ligand-protein complex. These interactions typically include hydrogen bonds, hydrophobic interactions, and aromatic (π-π) stacking. For a 2-(4-fluorophenyl)-6-methyl-1H-benzo[d]imidazole derivative, docking into the GABA-A receptor showed that the nitrogen at position 3 of the benzimidazole ring mimicked interactions with αHis102. acs.org The binding was further stabilized by aromatic interactions with multiple residues, including Phe100, Tyr160, and Tyr210 from the α1-subunit and Phe77 from the γ2-subunit. acs.org In another study, docking of a different benzimidazole analog into the non-nucleoside inhibitor binding pocket (NNIBP) of HIV-reverse transcriptase highlighted a crucial hydrogen bonding interaction with the Trp229 residue. nih.gov These detailed interaction maps are essential for optimizing ligand design to enhance binding affinity and selectivity.

Table 3: Key Amino Acid Interactions in Benzimidazole-Target Complexes

Benzimidazole System Target Protein Key Interacting Residues Type of Interaction Reference
2-(4-fluorophenyl)-6-methyl-1H-benzo[d]imidazole GABA-A Receptor αHis102, Phe100, Tyr160, Tyr210, Phe77 Hydrogen bonding, Aromatic acs.org
Alkylated benzimidazoles HIV-Reverse Transcriptase Trp229, Phe227, Leu234 Hydrogen bonding, Hydrophobic nih.gov

Structure-Activity Relationship (SAR) Modeling and Predictive Studies

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. For benzimidazoles, SAR analyses have consistently shown that substitutions at the N1, C2, C5, and C6 positions significantly influence their pharmacological effects. mdpi.comnih.gov

Molecular Dynamics Simulations for Conformational Analysis and Dynamic Binding

While molecular docking provides a static snapshot of ligand binding, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms in the ligand-protein complex over time. This technique is crucial for assessing the stability of the predicted binding pose and understanding the conformational flexibility of both the ligand and the target. nih.govresearchgate.net

MD simulations have been used to confirm that benzimidazole derivatives remain stably bound within the active site of their respective targets. nih.govacs.org For example, simulations of a benzimidazole compound complexed with HIV-RT indicated a stable ligand-protein complex. nih.gov These simulations, often run for nanoseconds, track parameters like the root-mean-square deviation (RMSD) to ensure the complex reaches equilibrium and remains intact. MD is also employed to perform conformational searches of the ligand to identify its lowest energy and most probable shape in a biological environment. nih.gov

In Silico Prediction of Metabolic Transformations and Stability

Predicting a compound's metabolic fate is a critical step in drug development. In silico tools are increasingly used to forecast ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, helping to identify potential liabilities early in the design process. bohrium.comresearchgate.net

Biological Activity and Mechanistic Investigations of 6 Chloro 2 Fluoro 1h Benzo D Imidazole Analogues Pre Clinical Focus

Antimicrobial Research Applications

The weakening of the immune system in cancer patients makes them more susceptible to microbial infections, highlighting the need for agents with dual anticancer and antimicrobial properties. nih.govnih.gov Benzimidazole (B57391) derivatives have been a focus of such research. nih.gov

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

Analogues of 6-Chloro-2-fluoro-1H-benzo[d]imidazole have been investigated for their potential to combat bacterial infections. Research has shown that substitutions on the benzimidazole nucleus, particularly at the N-1 and C-2 positions, significantly influence their antibacterial efficacy. nih.gov

Studies on N,2,6-trisubstituted 1H-benzimidazole derivatives have revealed their potential as a new class of antimicrobial agents. nih.gov For instance, certain derivatives have shown activity against both Gram-positive and Gram-negative bacteria. nih.gov Specifically, indolylbenzo[d]imidazoles have demonstrated high activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). nih.gov Some of these compounds exhibited a minimum inhibitory concentration (MIC) of less than 1 µg/mL against S. aureus. nih.gov However, the activity of benzimidazole derivatives against Gram-negative bacteria is often lower, which may be attributed to the outer membrane of these bacteria that can prevent the entry of hydrophobic compounds. nih.gov

Molecular docking studies suggest that one of the potential mechanisms for the antibacterial action of these compounds is the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in both microbial and cancer cells. nih.gov

Table 1: Antibacterial Activity of Selected Benzimidazole Derivatives

Compound Type Bacterial Strain Activity (MIC) Reference
Indolylbenzo[d]imidazoles (3ao, 3aq) Staphylococcus aureus (including MRSA) < 1 µg/mL nih.gov
Indolylbenzo[d]imidazoles (3aa, 3ad) Staphylococcus aureus 3.9–7.8 µg/mL nih.gov
5-substituted benzimidazoles (3q, 3r, 3v, 3w) Escherichia coli 125 µg/mL nih.gov
N,2,6-Trisubstituted 1H-benzimidazole (4c) - IC₅₀ of 2.35 μM against DHFR nih.gov

This table is interactive. Click on the headers to sort.

Antifungal Properties and Efficacy

The development of novel antifungal agents is crucial due to the rise of fungal resistance. researchgate.net Benzimidazole derivatives have shown promise in this area. For example, a study on N,2,6-trisubstituted 1H-benzimidazole derivatives found that compound 4c displayed significant activity against Aspergillus niger, with a MIC value of 32 μg/mL. nih.gov

Further research into 2-chloromethyl-1H-benzimidazole derivatives identified compounds with potent antifungal activity against Candida albicans, with one derivative exhibiting a MIC of 12.5 µg/ml. researchgate.net Additionally, certain indolylbenzo[d]imidazoles have demonstrated high activity against C. albicans. nih.gov For instance, 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag) and 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole (3aq) showed a low MIC of 3.9 µg/mL against this fungus. nih.gov The primary target for benzimidazoles in eukaryotic parasites is believed to be tubulin, which is essential for cytoskeleton formation and cell division. nih.gov

Table 2: Antifungal Activity of Selected Benzimidazole Derivatives

Compound Fungal Strain Activity (MIC) Reference
N,2,6-Trisubstituted 1H-benzimidazole (4c) Aspergillus niger 32 µg/mL nih.gov
2-chloromethyl-1H-benzimidazole derivative (VMKP 8) Candida albicans 12.5 µg/ml researchgate.net
2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag) Candida albicans 3.9 µg/mL nih.gov
2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole (3aq) Candida albicans 3.9 µg/mL nih.gov

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Antitubercular Activity and Inhibition of Mycobacterium tuberculosis Enzymes (e.g., IMPDH)

Tuberculosis remains a significant global health issue, and the emergence of drug-resistant strains necessitates the discovery of new therapeutic agents. nih.govnih.gov Benzimidazole derivatives have been explored for their antimycobacterial properties. nih.gov

One study reported a novel benzimidazole derivative, ethyl 1-(2-(4-(4-(ethoxycarbonyl)-2-aminophenyl)piperazin-1-yl)ethyl)-2-(4-(5-(4-fluorophenyl)pyridin-3-yl)phenyl-1H-benzo[d]imidazole-5-carboxylate (5g), which was highly active against Mycobacterium tuberculosis H37Rv with a MIC of 0.112 μM. researchgate.net Research has indicated that 2,5,6-trisubstituted benzimidazoles may exert their antitubercular effect by targeting the filamenting temperature-sensitive protein Z (FtsZ), a protein crucial for bacterial cell division. nih.gov Another potential target is phosphopantetheinyl transferase (PptT), an essential enzyme for the biosynthesis of cellular lipids in M. tuberculosis. nih.gov

Antineoplastic (Anticancer) Potential and Cellular Pathway Modulations

The search for more effective and less toxic anticancer drugs is a continuous effort in medicinal chemistry. nih.gov Imidazole-containing compounds have demonstrated a wide range of biological activities, including anticancer effects. nih.govnih.gov

Inhibition of Cancer Cell Proliferation

Numerous studies have highlighted the antiproliferative activity of benzimidazole analogues against various cancer cell lines. nih.govresearchgate.net For instance, certain N,2,6-trisubstituted 1H-benzimidazole derivatives have been identified as potential anticancer agents. nih.gov Similarly, N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives have shown antiproliferative effects. nih.gov

Research on 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides revealed that some compounds displayed significant cytotoxicity against MCF7 (breast cancer) and HCT116 (colon cancer) cell lines. nih.gov Specifically, compound 2 showed an IC₅₀ value of 0.0047 µM/ml against MCF7 cells, and compound 10 had an IC₅₀ of 0.0058 µM/ml against HCT116 cells. nih.gov Another study on fluoro-substituted benzimidazole derivatives demonstrated significant antiproliferative activity against several cancer cell lines. researchgate.net

Table 3: Anticancer Activity of Selected Benzimidazole Derivatives

Compound Type/Number Cell Line Activity (IC₅₀) Reference
2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamide (B32628) (Compound 2) MCF7 (Breast Cancer) 0.0047 µM/ml nih.gov
2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamide (Compound 10) HCT116 (Colon Cancer) 0.0058 µM/ml nih.gov
Dehydroabietylamine (B24195) imidazole (B134444) derivative (L²) MCF-7 (Breast Cancer) 0.75 μM nih.gov
Dehydroabietylamine imidazole derivative (L⁵) MCF-7 (Breast Cancer) 2.17 μM nih.gov

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Mechanisms of Action Including Apoptosis Induction

Understanding the mechanisms through which these compounds exert their anticancer effects is crucial for their development as therapeutic agents. A common mechanism for benzimidazole derivatives is the induction of apoptosis, or programmed cell death, in cancer cells. nih.gov

Studies have shown that these compounds can trigger apoptosis by arresting the cell cycle at different phases, such as G2/M or S phase, leading to abnormal DNA replication and ultimately cell death. nih.gov Another proposed mechanism involves the disruption of the mitochondrial membrane potential, which results in the release of pro-apoptotic factors like cytochrome c, activating caspases that execute apoptosis. nih.gov For example, certain dehydroabietylamine imidazole derivatives have been shown to induce apoptosis in A549 (lung cancer) and MCF-7 cells. nih.gov Furthermore, specific pyrazole-benzothiazole derivatives have been demonstrated to induce apoptosis in MDA-MB-231 breast cancer cells in a concentration-dependent manner, as confirmed by Annexin V/PI flow cytometry and Western blot analysis. nih.gov

Targeting Specific Cancer Biomarkers (e.g., DHFR, VEGFR2, HDAC6)

Analogues of this compound have been investigated for their potential to target key biomarkers implicated in cancer progression. These include Dihydrofolate Reductase (DHFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Histone Deacetylase 6 (HDAC6).

Dihydrofolate Reductase (DHFR) is a crucial enzyme in the synthesis of thymidylate and purines in microorganisms and is a target for antimicrobial and anticancer therapies. researchgate.netnih.gov A series of 2,6-disubstituted 1H-benzimidazoles have been synthesized and evaluated as microbial DHFR inhibitors. nih.gov Several of these compounds demonstrated moderate to good DHFR inhibition, with some exhibiting more potent activity than the standard drug Trimethoprim. nih.gov Molecular docking studies revealed that these compounds bind to key amino acid residues within the DHFR active site. nih.gov The nature of the substituents at the 2 and 6 positions of the benzimidazole ring was found to influence the binding affinity and biological activity. nih.gov

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary regulator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis. nih.gov Inhibition of the VEGF/VEGFR-2 signaling pathway is a well-established strategy in anti-angiogenic cancer therapy. nih.gov Numerous benzimidazole derivatives have been designed and synthesized as VEGFR-2 inhibitors. For instance, a series of benzoxazole (B165842) derivatives, structurally related to benzimidazoles, have shown potent VEGFR-2 inhibitory activity, with some compounds surpassing the efficacy of the multi-kinase inhibitor sorafenib. nih.gov Structure-activity relationship (SAR) studies have indicated that the nature and position of substituents on the benzimidazole or related heterocyclic core are critical for potent VEGFR-2 inhibition. nih.govnih.gov

Histone Deacetylase 6 (HDAC6) is a member of the histone deacetylase family of enzymes that play a vital role in regulating gene expression through the deacetylation of histones and other non-histone proteins. nih.govnih.gov HDAC inhibitors have emerged as a promising class of anticancer agents. rsc.org Several novel series of benzimidazole-based compounds have been developed as potent and selective HDAC6 inhibitors. nih.govnih.govrsc.org These compounds typically feature a benzimidazole "cap" region, a linker, and a zinc-binding group. rsc.org SAR studies have highlighted the importance of these structural elements for potent HDAC6 inhibition. For example, certain benzimidazole-linked (thio)barbiturate and (thio)hydantoin derivatives have exhibited nanomolar HDAC6 inhibitory activity, in some cases superior to the approved drug SAHA. nih.govnih.gov Molecular docking studies have confirmed the ability of these compounds to chelate the catalytic zinc ion in the HDAC6 active site. nih.govnih.gov

Target BiomarkerCompound SeriesKey FindingsReference
DHFR2,6-disubstituted 1H-benzimidazolesModerate to good inhibition, some more potent than Trimethoprim. Substituents at positions 2 and 6 are crucial for activity. nih.gov
VEGFR-2Benzoxazole derivativesPotent inhibition, some exceeding the activity of sorafenib. Substituent patterns are key for high affinity. nih.gov
HDAC6Benzimidazole-linked (thio)barbiturates and (thio)hydantoinsNanomolar inhibitory activity, some superior to SAHA. The benzimidazole cap and zinc-binding group are important for activity. nih.govnih.gov

Structure-Activity Relationship (SAR) Derivations from Biological Screening

The biological activity of benzimidazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. mdpi.comnih.govrsc.org SAR studies are therefore crucial for the design of potent and selective therapeutic agents.

Halogen substituents play a significant role in modulating the physicochemical properties and biological activity of benzimidazole analogues. nih.govnih.govresearchgate.netnih.gov Their position on the benzimidazole ring can have a profound impact on efficacy and selectivity.

In the context of PqsR antagonism in P. aeruginosa, a strong electron-withdrawing group, such as a nitro group, at the 6-position of the benzimidazole ring was found to be a key feature for potent inhibitory activity. nottingham.ac.uk This suggests that a chloro substituent at the 6-position, as in the parent compound of this article, would also contribute favorably to activity.

In a study of 2-(4-methoxyphenyl)-1H-benzimidazoles as topoisomerase I inhibitors, a 5-nitro substituent resulted in the highest activity, significantly more potent than the 4-nitro positional isomer. nih.gov This highlights the critical influence of the substituent's position.

Furthermore, in a series of substituted benzimidazole analogues evaluated for α-amylase inhibitory and radical scavenging activities, a fluoro group was found to be more important for activity than a chloro group. acs.org The higher electronegativity and smaller size of fluorine were suggested to allow for stronger interactions. acs.org

Influence of N- and C-Substituents on Pharmacological Profile

The pharmacological profile of benzimidazole derivatives is significantly influenced by the nature and position of substituents on the benzimidazole core. Structure-activity relationship (SAR) studies have consistently shown that substitutions at the N-1, C-2, C-5, and C-6 positions are critical for determining the biological activity. mdpi.comnih.gov For analogues related to this compound, modifications at these key positions have been explored to develop compounds with enhanced therapeutic properties, including antimicrobial and anticancer activities. nih.govresearchgate.net

N-1 Position Substituents: Alkylation at the N-1 position of the benzimidazole ring is a common strategy to modulate biological activity. rsc.org Studies on N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives have revealed that introducing various groups at this position can significantly impact their potency. nih.gov For instance, the introduction of benzyl (B1604629) groups at the N-1 position has been associated with potent antimicrobial and anticancer effects. nih.govresearchgate.net The synthesis of N,2,6-trisubstituted 1H-benzimidazole derivatives, where different substituents are placed at the N-1, C-2, and C-6 positions, is a key strategy for developing novel therapeutic agents. nih.gov

In a series of 2-(4-fluorophenyl)-1H-benzo[d]imidazoles, the introduction of an amide-containing alkyl chain at the N-1 position was crucial for their activity as positive allosteric modulators of the GABA-A receptor. nih.gov The nature of this N-1 substituent could compensate for other structural changes, highlighting its importance in receptor interaction. nih.gov

C-5 and C-6 Position Substituents: Substitutions at the C-5 and C-6 positions of the benzene (B151609) ring portion of the benzimidazole nucleus are known to greatly influence the pharmacological profile. mdpi.com The presence of a chloro group at the C-6 position, as in the parent compound of interest, is a key structural feature. Research on 6-substituted derivatives has shown that this position is important for activity. For instance, a methyl group at the C-6 position in 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives conferred affinity for the GABA-A receptor, whereas moving the methyl group to the C-5 position was detrimental to this activity. nih.govacs.org This demonstrates the high degree of positional selectivity for substituents on the benzimidazole ring.

The following table summarizes the influence of substituents on the pharmacological activity of benzimidazole analogues based on preclinical findings.

PositionSubstituent TypeObserved Pharmacological ImpactReferences
N-1 Benzyl groups, Substituted halidesPotent antimicrobial and anticancer activity. nih.govresearchgate.netrsc.org nih.gov, researchgate.net, rsc.org
N-1 Amide-containing alkyl chainPositive allosteric modulation of GABA-A receptor. nih.gov nih.gov
C-2 Substituted aryl groups (e.g., 4-fluorophenyl, 2-chloro-6-fluorophenyl)Modulates anticancer and antimicrobial activity; influences receptor binding. nih.govresearchgate.net nih.gov, researchgate.net
C-6 Chloro, Nitro, MethylCritical for antimicrobial, anticancer, and GABA-A receptor modulating activity. nih.govnih.gov nih.gov, nih.gov
C-5 MethylDetrimental to GABA-A receptor affinity compared to C-6 substitution. nih.gov nih.gov

Investigation of Other Therapeutic Modalities (e.g., Antiviral, Anti-inflammatory, Anthelmintic in the context of benzimidazole class)

The benzimidazole scaffold is a versatile pharmacophore, leading to the investigation of its derivatives for a wide range of therapeutic applications beyond a single target class. nih.govnih.gov The inherent biological activity of this heterocyclic system has prompted preclinical research into its potential as an antiviral, anti-inflammatory, and anthelmintic agent. nih.govbohrium.com

Antiviral Activity: Benzimidazole derivatives have shown promising activity against a variety of RNA and DNA viruses. medchemexpress.com Their mechanism of action can be multifaceted, often targeting viral enzymes essential for replication. A notable example is the inhibition of the hepatitis C virus (HCV) RNA-dependent RNA polymerase (RdRP) by benzimidazole-based non-nucleoside inhibitors. nih.gov These compounds act as allosteric inhibitors, binding to a site on the enzyme distinct from the active center to block its function before the polymerization step. nih.gov

Studies have identified 2-phenylbenzimidazole (B57529) derivatives with potent activity against viruses such as Bovine Viral Diarrhea Virus (BVDV), which is a surrogate for HCV, and Vaccinia virus (VV). medchemexpress.com The hybridization of the benzimidazole ring with other heterocyclic systems, such as a triazole ring, has been shown to enhance antiviral efficacy, including against SARS-CoV-2. nih.gov

Anti-inflammatory Activity: The benzimidazole nucleus is a core component of various compounds investigated for anti-inflammatory properties. mdpi.com These derivatives can exert their effects through multiple mechanisms, including the inhibition of key inflammatory mediators and enzymes. mdpi.comfrontiersin.org Some benzimidazole analogues have been shown to inhibit the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov

Other mechanisms include the inhibition of cyclooxygenase (COX) enzymes, similar to traditional non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com However, some benzimidazole derivatives exhibit atypical anti-inflammatory activity, showing efficacy in models like adjuvant-induced arthritis without significantly inhibiting COX enzymes. nih.gov This suggests alternative mechanisms, such as the inhibition of lysosomal enzyme release from neutrophils. nih.gov More recently, novel benzimidazole derivatives have been developed as highly potent and selective inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), a key enzyme in the production of prostaglandin E2, which is a major mediator of inflammation and pain. acs.org

Anthelmintic Activity: The use of benzimidazoles as anthelmintic agents is well-established in both human and veterinary medicine. bohrium.comnih.gov This class of drugs, which includes compounds like albendazole (B1665689) and mebendazole, has a broad spectrum of activity against various parasitic worms. wjpmr.com

The primary mechanism of action for anthelmintic benzimidazoles is their ability to bind to β-tubulin, a protein subunit of microtubules. nih.gov This binding inhibits the polymerization of tubulin into microtubules, which are essential for numerous cellular functions in the parasite, including cell division, motility, and intracellular transport. nih.gov The disruption of the microtubule cytoskeleton ultimately leads to the parasite's death. The selectivity of these drugs stems from their higher affinity for the β-tubulin of the parasite compared to that of the host.

The following table provides examples of benzimidazole derivatives and their investigated therapeutic modalities.

Therapeutic ModalityExample Compound Class/DerivativeMechanism of Action / Key FindingReferences
Antiviral Benzimidazole-based NNIsAllosteric inhibition of HCV RNA-dependent RNA polymerase. nih.gov nih.gov
Antiviral 2-Phenylbenzimidazole derivativesHighly active and selective against Vaccinia virus (VV) and Bovine Viral Diarrhea Virus (BVDV). medchemexpress.com medchemexpress.com
Anti-inflammatory Imidazopyridine & Benzimidazole derivativesInhibition of TNF-α and IL-6 release in LPS-stimulated macrophages. nih.gov nih.gov
Anti-inflammatory 2-[(2,2,2-trifluoroethyl)sulfonyl]-1H-benzimidazolesInhibit adjuvant-induced arthritis, possibly by affecting neutrophil function. nih.gov nih.gov
Anti-inflammatory Novel Benzimidazole derivativesPotent and selective inhibition of microsomal prostaglandin E2 synthase-1 (mPGES-1). acs.org acs.org
Anthelmintic General Benzimidazole CarbamatesInhibition of microtubule polymerization by binding to parasite β-tubulin. bohrium.comnih.gov bohrium.com, nih.gov

Future Directions and Interdisciplinary Research Opportunities for 6 Chloro 2 Fluoro 1h Benzo D Imidazole

Rational Design of Next-Generation Halogenated Benzimidazole (B57391) Derivatives

The future development of 6-Chloro-2-fluoro-1H-benzo[d]imidazole hinges on the rational design of new derivatives with enhanced efficacy and specificity. Structure-activity relationship (SAR) studies are fundamental to this endeavor, suggesting that modifications at the N-1, C-2, and C-6 positions of the benzimidazole ring are crucial for pharmacological effects. nih.gov Future research will likely focus on creating a library of novel analogues by introducing diverse chemical moieties at these key positions.

The strategic placement of different substituents can modulate the compound's electronic and steric properties, influencing its interaction with biological targets. For instance, the introduction of various substituted aryl groups at the C-2 position or different alkyl or benzyl (B1604629) groups at the N-1 position can significantly alter the biological activity profile. nih.govrsc.org Research into other halogenated benzimidazoles has shown that specific substitutions can lead to potent antiproliferative or antimicrobial agents. nih.govnih.gov For example, studies on 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives revealed that placing a methyl group at the 6-position can effectively guide the molecule to its allosteric recognition site on the GABA-A receptor. nih.gov This highlights the nuanced impact of positional isomers on biological function.

Future design strategies will aim to create hybrids, linking the this compound scaffold with other pharmacologically active heterocycles, such as triazoles or piperazines, to develop compounds with potentially synergistic or multi-target activities. frontiersin.orgnih.gov

Table 1: Key Positions for Rational Design of Benzimidazole Derivatives

Ring PositionPotential ModificationsAnticipated Impact on ActivitySupporting Evidence
N-1 Alkylation, Arylation, Introduction of heterocyclic ringsAlteration of solubility, membrane permeability, and receptor binding affinity. nih.govrsc.orgStudies on N-substituted derivatives show modified antimicrobial and anticancer profiles. nih.gov
C-2 Substituted aryl or alkyl groups, Polyfluoroalkyl chainsModulation of steric and electronic properties to enhance target-specific interactions. nih.govnih.gov2-polyfluoroalkyl derivatives have shown significant antimycobacterial activity. nih.gov
C-5/C-6 Halogens (Cl, F), Nitro (NO2), Methyl (CH3) groupsInfluences electronic environment and metabolic stability, crucial for overall pharmacological effect. nih.govnih.gov6-chloro substitution is a key feature in derivatives with potent anticancer activity. nih.gov

Exploration of Novel Biological Targets

While benzimidazoles are known to interact with a wide array of biological targets, the specific molecular partners for this compound are not fully elucidated. nih.govresearchgate.net A significant future research avenue is the systematic exploration and validation of novel biological targets to uncover new therapeutic applications.

The benzimidazole scaffold is a structural isostere of natural purines, suggesting a broad potential for interaction with various enzymes and receptors. frontiersin.org Research on analogous compounds has identified several key targets that could be relevant for this compound. These include:

Kinases: Epidermal Growth Factor Receptor (EGFR) is a known target for some benzimidazole derivatives, and inhibiting its pathway is a key strategy in cancer therapy. frontiersin.org

Topoisomerases: Certain novel 1H-benzo[d]imidazole derivatives have been identified as potential inhibitors of human topoisomerase I, an enzyme critical for DNA replication and a target for anticancer drugs. acs.org

Enzymes in Metabolic Pathways: Dihydrofolate reductase (DHFR) has been predicted as a potential target for both the antimicrobial and anticancer activities of some 6-chloro-benzimidazole derivatives. nih.govrsc.orgresearchgate.net Urease is another enzyme target for which benzimidazole derivatives have shown potent inhibitory activity. nih.gov

Receptors in the Central Nervous System: Derivatives of 2-(4-fluorophenyl)-1H-benzo[d]imidazole have been developed as positive allosteric modulators of the α1β2γ2 GABA-A receptor, suggesting potential applications in neurological disorders. nih.gov

Future research will involve a combination of computational predictions and experimental validation, such as enzyme inhibition assays and cell-based studies, to identify and confirm the biological targets of this compound and its next-generation derivatives. acs.orgrsc.org

Table 2: Potential Biological Targets for Halogenated Benzimidazoles

Target ClassSpecific ExampleTherapeutic AreaSupporting Evidence
Kinases Epidermal Growth Factor Receptor (EGFR)OncologyBenzimidazole derivatives identified as potent EGFR inhibitors. frontiersin.org
DNA-Interacting Enzymes Human Topoisomerase IOncologyNovel benzimidazoles inhibit DNA relaxation activity. acs.org
Metabolic Enzymes Dihydrofolate Reductase (DHFR)Oncology, Infectious DiseaseIn silico docking predicts DHFR as a suitable target for 6-chloro derivatives. nih.govrsc.org
Neuroreceptors GABA-A ReceptorNeurology2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives act as positive allosteric modulators. nih.gov
Other Enzymes UreaseInfectious Disease (e.g., H. pylori)Benzimidazole-piperazine derivatives show potent urease inhibition. nih.gov

Advanced Methodological Integration (e.g., Artificial Intelligence/Machine Learning in Drug Discovery)

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of new drugs, including derivatives of this compound. nih.gov These advanced computational tools can analyze vast datasets to identify patterns, predict molecular properties, and accelerate the design-test-learn cycle. nih.govpremierscience.com

Future applications of AI in this context include:

Target Identification and Validation: AI algorithms can analyze biological data to identify and validate novel drug targets, moving beyond the traditionally known targets for benzimidazoles. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, such as high affinity for a specific target and favorable metabolic stability, from scratch. nih.govpharmaceutical-journal.com

Predictive Modeling: ML models can be trained to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of newly designed derivatives, helping to prioritize compounds with better drug-like characteristics for synthesis and testing. researchgate.net

High-Throughput Virtual Screening: AI can rapidly screen massive virtual libraries of compounds against a biological target, identifying potential hits much faster and more cost-effectively than traditional experimental screening. premierscience.com

Sustainable Synthesis and Scalability in Research

As the research on this compound and its derivatives expands, the development of sustainable and scalable synthesis methods becomes imperative. Traditional synthesis methods often involve harsh conditions and the use of hazardous solvents. eprajournals.com Green chemistry principles offer a pathway to more environmentally friendly and efficient production.

Future research in this area will focus on:

Microwave-Assisted Synthesis: This technique has been shown to dramatically reduce reaction times (from hours to minutes) and increase yields for benzimidazole synthesis, representing a greener alternative to conventional heating. nih.govrsc.orgresearchgate.net

Solvent-Free and Aqueous Reactions: Conducting reactions under solvent-free conditions or in water minimizes the use and disposal of hazardous organic solvents, aligning with green chemistry goals. eprajournals.commdpi.comjksus.org

Novel Catalysts: The use of recyclable catalysts, such as zinc oxide nanoparticles (ZnO NPs) or p-toluenesulfonic acid under grinding conditions, can improve reaction efficiency and sustainability. nih.gov These catalysts are often milder and can be reused, reducing waste.

Ensuring that synthetic routes are scalable is crucial for the eventual translation of a promising compound from the laboratory to industrial production. Research into scalable, sustainable methods will not only benefit the environment but also make the production of next-generation this compound derivatives more economically viable.

Table 3: Comparison of Synthesis Methods for Benzimidazoles

Synthesis MethodKey FeaturesAdvantagesReference
Conventional Heating Refluxing in organic solvents for extended periods (6-48 hours).Established and widely used. tsijournals.comnih.gov
Microwave-Assisted Rapid heating using microwave irradiation (10-60 minutes).Drastically reduced reaction times, often higher yields. nih.govrsc.org
Grinding (Solvent-Free) Mechanical grinding of reactants, sometimes with a catalyst.Environmentally friendly (no solvent), simple procedure, short reaction times. jksus.orgnih.gov
Aqueous Synthesis Using water as the reaction medium.Green and economical solvent, safe. mdpi.com
Nanoparticle Catalysis Use of catalysts like ZnO NPs under ultrasound.Mild conditions, high yields, recyclable catalyst. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.